N-(2-((2-吗啉嘧啶-5-基)氨基)-2-氧代乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

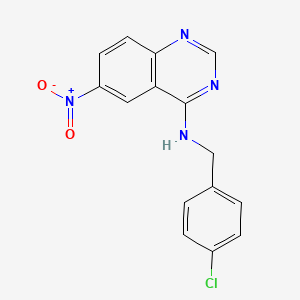

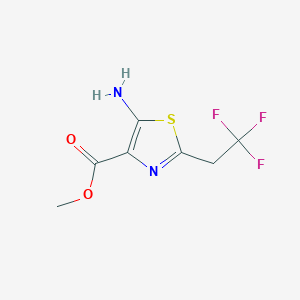

The synthesis of similar compounds often involves reactions with morpholino and pyrimidinyl groups . For example, N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of drug development.Molecular Structure Analysis

The molecular structure of these compounds typically includes a morpholino group attached to a pyrimidinyl group. The exact structure can vary depending on the specific compound and its synthesis .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific compound and conditions . For example, protodeboronation of pinacol boronic esters is a reaction that has been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, 2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide has a molecular weight of 298.346.科学研究应用

Anticancer Applications

Pyrimidine derivatives are known to play a significant role in cancer treatment. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. For instance, certain pyrimidine analogs are used in chemotherapy to treat various types of leukemia and breast cancer .

Antimicrobial and Antifungal Activities

The pyrimidine moiety is also associated with antimicrobial and antifungal properties. Researchers have synthesized various pyrimidine derivatives that exhibit strong activity against a range of microbial and fungal pathogens, offering a pathway for the development of new antibiotics .

Antiparasitic and Antimalarial Effects

Compounds with a pyrimidine structure have been reported to show antiparasitic activities, including antileishmanial and antifilarial effects. Moreover, they have been studied for their potential as antimalarial and antiplasmodial agents, which is critical given the resistance to current antimalarial drugs .

Cardiovascular Therapeutics

Pyrimidine derivatives can act as cardiovascular agents, offering therapeutic benefits for conditions like hypertension. They may function as calcium channel blockers or adenosine receptor modulators, which are important targets in cardiovascular disease management .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases .

Antidiabetic Potential

Some pyrimidine compounds have been identified as DPP-IV inhibitors, which are a class of antidiabetic drugs. They help in managing blood glucose levels by preventing the breakdown of incretin hormones, thus enhancing insulin secretion .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyrimidine derivatives. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage or by modulating neurotransmitter systems .

Cholesterol-Lowering Agents

Pyrimidine-based molecules have been explored as HMG-CoA reductase inhibitors, which are commonly known as statins. These drugs are used to lower cholesterol levels and reduce the risk of coronary heart disease .

作用机制

The mode of action of pyrimidine derivatives can vary greatly depending on their specific chemical structure and the target they interact with. Some pyrimidine derivatives are known to inhibit specific enzymes, while others may interact with cell receptors or DNA .

The pharmacokinetics of pyrimidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .

安全和危害

未来方向

The future directions for research on these compounds could include further exploration of their synthesis, properties, and potential applications . For example, the synthesis of pyrimidine derivatives is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life .

属性

IUPAC Name |

N-[2-[(2-morpholin-4-ylpyrimidin-5-yl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c23-15(12-18-16(24)13-4-2-1-3-5-13)21-14-10-19-17(20-11-14)22-6-8-25-9-7-22/h1-5,10-11H,6-9,12H2,(H,18,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVUWBYXUBSVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2559312.png)

![(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2559314.png)

![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)

![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)

![6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2559318.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559319.png)